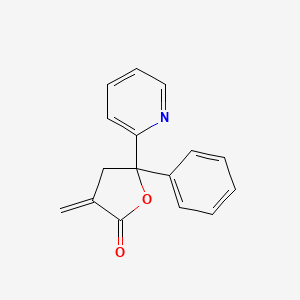![molecular formula C22H46BrN2+ B14478992 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide CAS No. 66264-47-9](/img/structure/B14478992.png)
1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at the bridgehead positions. The octyl groups attached to the nitrogen atoms enhance its hydrophobicity, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with octyl bromide. The reaction typically involves dissolving 1,4-diazabicyclo[2.2.2]octane in a suitable solvent such as methanol, followed by the addition of octyl bromide under vigorous stirring. The reaction mixture is then stirred overnight at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as NMR and HPLC to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound can react with nucleophiles such as halides, thiolates, and amines under mild conditions to form substituted products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield halogenated derivatives, while oxidation can produce N-oxides.
Scientific Research Applications
1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide involves its ability to act as a strong nucleophile and a good leaving group. The nitrogen atoms in the bicyclic framework can participate in nucleophilic attacks, facilitating various chemical transformations. Additionally, the octyl groups enhance its hydrophobic interactions, making it effective in phase-transfer catalysis .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A parent compound with similar nucleophilic properties but lacking the hydrophobic octyl groups.
1,4-Didecyl-1,4-diazoniabicyclo[2.2.2]octane: A similar compound with decyl groups instead of octyl groups, offering different hydrophobic characteristics.
N,N′-Difluoro-1,4-diazoniabicyclo[2.2.2]octane: A fluorinated derivative with unique reactivity due to the presence of fluorine atoms.
Uniqueness: 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide is unique due to its combination of a bicyclic framework with hydrophobic octyl groups, making it highly effective in phase-transfer catalysis and other applications requiring enhanced solubility and reactivity .
Properties
CAS No. |
66264-47-9 |
|---|---|
Molecular Formula |
C22H46BrN2+ |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1,4-dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C22H46N2.BrH/c1-3-5-7-9-11-13-15-23-17-20-24(21-18-23,22-19-23)16-14-12-10-8-6-4-2;/h3-22H2,1-2H3;1H/q+2;/p-1 |
InChI Key |
IEJQLVTWQKUALF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+]12CC[N+](CC1)(CC2)CCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)

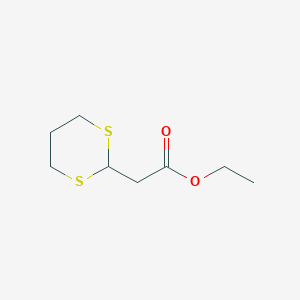
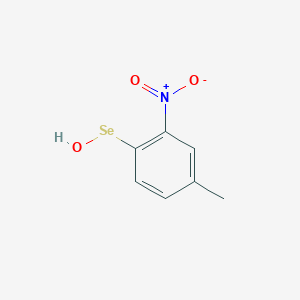
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
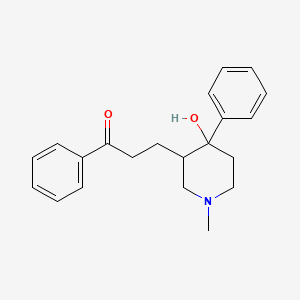
![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
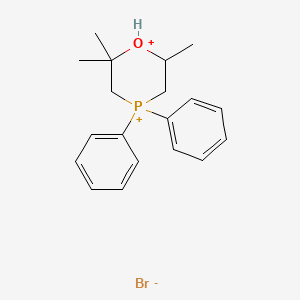
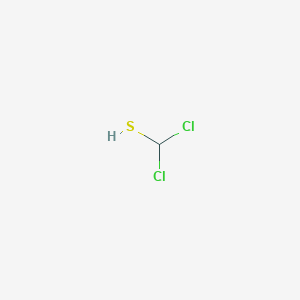
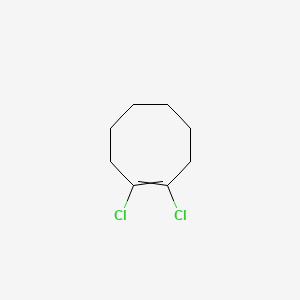
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
